molecular formula C19H14ClN5O4 B2656645 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951511-42-5

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2656645
CAS No.: 951511-42-5
M. Wt: 411.8
InChI Key: QIOOXUFSLFOXKJ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: This often involves the cycloaddition of azides with alkynes under copper-catalyzed conditions (Click Chemistry).

    Formation of the Oxadiazole Ring: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the triazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

    Triazole Derivatives: Compounds with the triazole ring are often studied for their antifungal and antibacterial properties.

    Benzodioxole Derivatives: These compounds are known for their presence in natural products and potential therapeutic applications.

Uniqueness

The unique combination of the benzodioxole, triazole, and oxadiazole rings in a single molecule may confer unique biological activities and properties, making it a valuable compound for further study.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O4/c1-10-17(22-24-25(10)12-4-6-14(26-2)13(20)8-12)19-21-18(23-29-19)11-3-5-15-16(7-11)28-9-27-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOOXUFSLFOXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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